molecular formula C6H11O2P B1595482 1H-Phosphole, 1-ethoxy-2,5-dihydro-, 1-oxide CAS No. 695-62-5

1H-Phosphole, 1-ethoxy-2,5-dihydro-, 1-oxide

Cat. No.: B1595482
CAS No.: 695-62-5
M. Wt: 146.12 g/mol
InChI Key: PKYIOUVVSIOSAR-UHFFFAOYSA-N
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Description

1H-Phosphole, 1-ethoxy-2,5-dihydro-, 1-oxide: is a chemical compound with the molecular formula C6H11O2P and a molecular weight of 146.12 g/mol It is a member of the phosphole family, which are heterocyclic compounds containing a phosphorus atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Phosphole, 1-ethoxy-2,5-dihydro-, 1-oxide typically involves the reaction of a phosphole precursor with an ethoxy group under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial production, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Phosphole, 1-ethoxy-2,5-dihydro-, 1-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like amines or alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphole oxides, while reduction may produce phosphole hydrides .

Scientific Research Applications

1H-Phosphole, 1-ethoxy-2,5-dihydro-, 1-oxide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex phosphole derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1H-Phosphole, 1-ethoxy-2,5-dihydro-, 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use, such as in biological or chemical systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Phosphole, 1-ethoxy-2,5-dihydro-, 1-oxide include:

Uniqueness

This compound is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity compared to other phosphole derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-ethoxy-2,5-dihydro-1λ5-phosphole 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O2P/c1-2-8-9(7)5-3-4-6-9/h3-4H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYIOUVVSIOSAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP1(=O)CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30989450
Record name 1-Ethoxy-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-62-5
Record name 3-Phospholene, 1-ethoxy-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethoxy-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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